

PLX7486: A Technical Overview of a Selective Fms/Trk Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PLX7486	
Cat. No.:	B1193435	Get Quote

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Disclaimer: The chemical structure of **PLX7486** is not publicly available. This document summarizes known biological activities and provides generalized experimental protocols relevant to the study of similar kinase inhibitors.

Introduction

PLX7486 is a potent and selective, orally bioavailable small-molecule inhibitor of the receptor tyrosine kinases Fms (colony-stimulating factor-1 receptor, CSF1R) and Tropomyosin receptor kinases (Trk) A, B, and C.[1][2] By targeting these kinases, **PLX7486** disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a promising candidate for cancer therapy.[1][3] Fms and Trk kinases are known to be upregulated or mutated in various tumors, where they play crucial roles in tumor cell growth and survival.[3] This technical guide provides a summary of the available data on **PLX7486**, including its properties, mechanism of action, and relevant experimental methodologies.

Chemical Properties

While the exact chemical structure of **PLX7486** has not been disclosed, some of its general properties have been reported.



Property	Description	Reference
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO, not soluble in water	[1]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place.	[1]
Shipping Condition	Shipped under ambient temperature as a non-hazardous chemical.	[1]

Biological Activity and Mechanism of Action

PLX7486 functions as a dual inhibitor of Fms and Trk receptor tyrosine kinases.[1] Upon administration, it binds to and inhibits the activity of these kinases, thereby blocking their downstream signaling pathways.[1][3] This inhibition can halt the proliferation of tumor cells that overexpress or have mutated forms of Fms and Trk kinases.[3]

Kinase Selectivity

PLX7486 has demonstrated high selectivity for Fms and Trk kinases. An in vitro screen of approximately 250 human kinases revealed the following inhibitory profile:

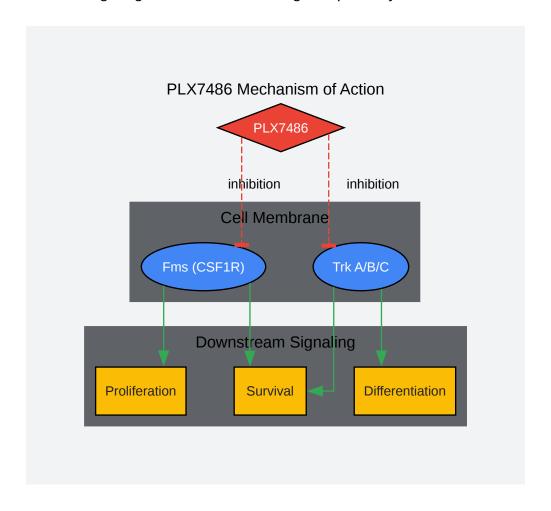
Kinase Target	Inhibition Concentration
FMS, TRKA, TRKB, TRKC	< 10 nM
MAP3K2, AURKB, MAP3K3, AURKA	80 nM - 1 μM
>240 other kinases	> 1 µM

Data sourced from a presentation by Plexxikon.

Signaling Pathway



The mechanism of action of **PLX7486** involves the interruption of the Fms and Trk signaling cascades. The following diagram illustrates the targeted pathways.



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Caption: **PLX7486** inhibits Fms and Trk kinases, blocking downstream signaling for cell proliferation and survival.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize kinase inhibitors like **PLX7486**. These should be adapted and optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of **PLX7486** required to inhibit 50% of the kinase activity (IC50).



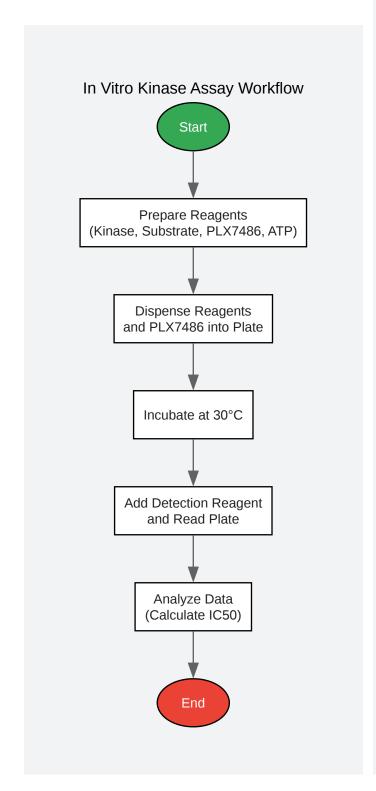
Materials:

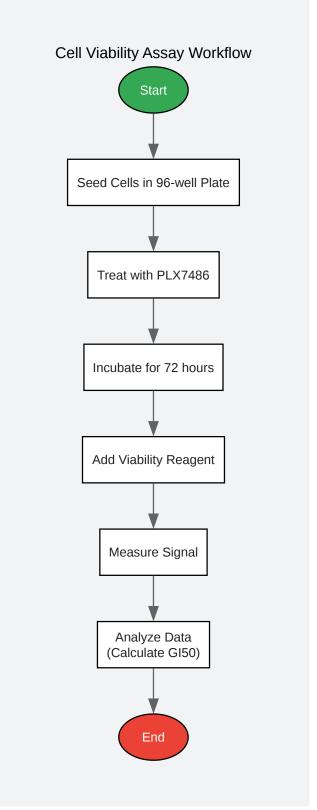
- · Purified recombinant Fms or Trk kinase
- Kinase-specific substrate
- PLX7486 (dissolved in DMSO)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96- or 384-well plates

Procedure:

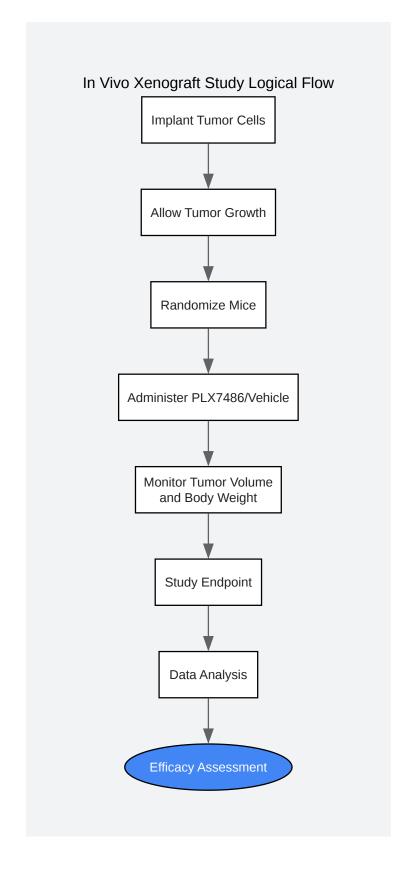
- Prepare serial dilutions of PLX7486 in DMSO.
- Add the kinase, substrate, and **PLX7486** dilutions to the wells of the assay plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
- Calculate the percent inhibition for each **PLX7486** concentration and determine the IC50 value by fitting the data to a dose-response curve.











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- To cite this document: BenchChem. [PLX7486: A Technical Overview of a Selective Fms/Trk Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193435#plx7486-chemical-structure-and-properties]

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